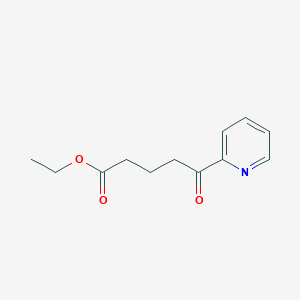
Ethyl 5-oxo-5-(2-pyridyl)valerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-oxo-5-(2-pyridyl)valerate is a chemical compound with the CAS Number: 898776-54-0 and Molecular Weight: 221.26 . Its IUPAC name is ethyl 5-oxo-5-(2-pyridinyl)pentanoate .
Molecular Structure Analysis
The molecular structure of Ethyl 5-oxo-5-(2-pyridyl)valerate contains a total of 31 bonds; 16 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 ketone (aromatic) and 1 Pyridine .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activities
Ethyl 5-oxo-5-(2-pyridyl)valerate is involved in the synthesis of various pharmacologically active compounds. One study described the synthesis of ethyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, which included ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate. This compound exhibited positive inotropic activity, though less than milrinone, and others in the same class showed anti-inflammatory, analgesic, and hypotensive activity (Mosti et al., 1994).
DNA Synthesis
Ethyl 5-oxo-5-(2-pyridyl)valerate derivatives have been used as protecting groups in the synthesis of DNA via phosphoramidite intermediates. The 2-(2-Pyridyl)ethyl group, a derivative, is notable for its stability under various conditions and its ease of removal from internucleotidic bonds, facilitating the synthesis of oligodeoxyribonucleotides (Hamamoto et al., 1986).
Medicinal Chemistry
In medicinal chemistry, ethyl 5-oxo-5-(2-pyridyl)valerate derivatives have shown potential as cardiotonic agents. Ethyl 5-cyano-1,6-dihydro-2-isopropyl-6-oxo-3-pyridine carboxylate, a related compound, has been structurally characterized to understand its structure-activity relationship, indicating the significance of the 2-substituent for inotropic activities of these compounds (Orsini et al., 1990).
EPR Spectroscopy
In the field of spectroscopy, a study focused on [Fe2O2(5-Et3-TPA)2]3+, where 5-Et3-TPA includes a derivative of ethyl 5-oxo-5-(2-pyridyl)valerate. This study aimed to understand the electronic origins of its magnetic signatures, contributing to insights into iron-oxo bonding in the Fe2O2 core, which is crucial for its reactivity (Skulan et al., 2003).
Solvent-Free Synthesis
In green chemistry, ethyl 5-oxo-5-(2-pyridyl)valerate derivatives have been used in solvent-free synthesis methods. Ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates, synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, demonstrated the potential of these derivatives in environmentally friendly synthetic processes (Khajuria et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 5-oxo-5-pyridin-2-ylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(15)8-5-7-11(14)10-6-3-4-9-13-10/h3-4,6,9H,2,5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVIQHGEWGSAPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645675 |
Source


|
| Record name | Ethyl 5-oxo-5-(pyridin-2-yl)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-oxo-5-(2-pyridyl)valerate | |
CAS RN |
898776-54-0 |
Source


|
| Record name | Ethyl δ-oxo-2-pyridinepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-oxo-5-(pyridin-2-yl)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(2,6-Dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327769.png)

![1-(2,6-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327771.png)



